molecular formula C9H8N2O B8572135 7-methylcinnolin-4(1H)-one

7-methylcinnolin-4(1H)-one

Cat. No. B8572135
M. Wt: 160.17 g/mol
InChI Key: KCXXSCMAPHLNOH-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

A solution of 2-amino-4-methylphenylethanone (5.0 g, 33.6 mmol) in concentrated HCl (100 mL) is treated, in portions, with a solution of sodium nitrite (5.7 g, 82.6 mmol) in water (˜10 mL). The resulting solution is stirred at 60° C. for 2 hr, cooled to ambient temperature and diluted with a saturated solution of sodium acetate (˜200 mL). Solid sodium acetate is added portionwise until the solution tested basic to pH paper. Upon stirring, the title compound precipitated as a white solid which is collected and air dried (2.3 g, 14.3 mmol). MS m/z: [M+H]+=161; 1H NMR (CDCl3, 300 MHz) δ8.1 (d, 1H), 7.85 (s, 1H), 7.45 (s, 1H) 7.3 (d, 1H), 2.55 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[N:12]([O-])=O.[Na+]>Cl.O.C([O-])(=O)C.[Na+]>[CH3:8][C:6]1[CH:7]=[C:2]2[C:3]([C:9](=[O:11])[CH:10]=[N:12][NH:1]2)=[CH:4][CH:5]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)C)C(C)=O
Name
Quantity
5.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting solution is stirred at 60° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
STIRRING
Type
STIRRING
Details
Upon stirring
CUSTOM
Type
CUSTOM
Details
the title compound precipitated as a white solid which
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
air dried (2.3 g, 14.3 mmol)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=CC=C2C(C=NNC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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